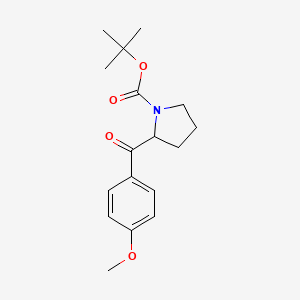

Tert-butyl 2-(4-methoxybenzoyl)pyrrolidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 2-(4-methoxybenzoyl)pyrrolidine-1-carboxylate is an organic compound with the molecular formula C17H23NO4 and a molecular weight of 305.37 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester group and a 4-methoxybenzoyl substituent. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-methoxybenzoyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with tert-butyl chloroformate and 4-methoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran and are conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors to improve efficiency and yield. The use of automated systems for reagent addition and product isolation can also enhance the scalability of the process.

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 2-(4-methoxybenzoyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 4-formylbenzoyl or 4-carboxybenzoyl derivatives.

Reduction: 4-hydroxybenzoyl derivatives.

Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that derivatives of pyrrolidine, including tert-butyl 2-(4-methoxybenzoyl)pyrrolidine-1-carboxylate, exhibit significant anticancer properties. These compounds have been studied for their ability to inhibit tumor growth and metastasis in various cancer models. For instance, studies have shown that certain pyrrolidine derivatives can induce apoptosis in cancer cells by modulating apoptotic pathways and inhibiting cell proliferation .

1.2 Antioxidant Properties

The antioxidant capabilities of this compound are also noteworthy. It has been observed to scavenge free radicals effectively, thereby potentially reducing oxidative stress in biological systems. This property is particularly relevant in the context of diseases associated with oxidative damage, such as neurodegenerative disorders and cardiovascular diseases .

Organic Synthesis

2.1 Building Block in Synthesis

This compound serves as a versatile building block in organic synthesis. Its structure allows for various modifications that can lead to the development of new compounds with desired biological activities. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

2.2 Chiral Synthesis

The compound is also valuable in asymmetric synthesis due to the presence of stereogenic centers. It can be used to produce chiral intermediates that are crucial in the synthesis of enantiomerically pure drugs, enhancing the efficacy and safety profiles of pharmaceutical agents .

Material Science

3.1 Polymer Chemistry

In material science, this compound can be utilized as a monomer or additive in polymer formulations. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for various applications in coatings, adhesives, and composites .

Case Studies

Mecanismo De Acción

The mechanism of action of tert-butyl 2-(4-methoxybenzoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Similar Compounds

- Tert-butyl 2-(4-hydroxybenzoyl)pyrrolidine-1-carboxylate

- Tert-butyl 2-(4-chlorobenzoyl)pyrrolidine-1-carboxylate

- Tert-butyl 2-(4-nitrobenzoyl)pyrrolidine-1-carboxylate

Uniqueness

Tert-butyl 2-(4-methoxybenzoyl)pyrrolidine-1-carboxylate is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s binding affinity to its targets .

Actividad Biológica

Tert-butyl 2-(4-methoxybenzoyl)pyrrolidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C16H21NO3

- Molecular Weight : 275.35 g/mol

- IUPAC Name : this compound

This compound features a pyrrolidine ring, a tert-butyl group, and a 4-methoxybenzoyl moiety, which contribute to its unique biological properties.

Anticancer Properties

Research indicates that compounds with similar structural features to this compound exhibit significant anticancer activities. For instance, studies on related methoxybenzoyl derivatives have shown potent inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Specifically, these compounds have been effective against various cancer types, including prostate and melanoma cancers .

Table 1: Comparison of Anticancer Activities

| Compound | Mechanism of Action | Cancer Type | Efficacy (%) |

|---|---|---|---|

| SMART-H | Inhibits tubulin polymerization | Prostate (PC-3) | 30 |

| SMART-F | Induces apoptosis | Melanoma (A375) | 25 |

| This compound | Potentially similar mechanism as above | TBD | TBD |

Antiviral Activity

The compound's structural analogs have also been studied for antiviral properties. For example, certain derivatives have shown effectiveness against viruses such as HSV-1 and tobacco mosaic virus (TMV). The incorporation of the methoxy group is believed to enhance the binding affinity to viral targets, thus improving antiviral efficacy .

The biological activity of this compound is thought to involve several mechanisms:

- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation.

- Modulation of Signaling Pathways : The compound may affect signaling pathways that regulate apoptosis and cell cycle progression.

- Interaction with Tubulin : By binding to tubulin, it prevents microtubule formation, which is crucial for mitosis.

Study on Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of various methoxybenzoyl derivatives, including those structurally related to this compound. The results demonstrated that these compounds could significantly inhibit the growth of cancer cells in vitro and in vivo, suggesting their potential as therapeutic agents .

Antiviral Screening

In another investigation focused on antiviral activity, derivatives similar to this compound were screened for their effectiveness against multiple viral strains. The study found that these compounds exhibited promising antiviral activity, particularly against HSV-1, with IC50 values indicating potent inhibitory effects .

Propiedades

IUPAC Name |

tert-butyl 2-(4-methoxybenzoyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-17(2,3)22-16(20)18-11-5-6-14(18)15(19)12-7-9-13(21-4)10-8-12/h7-10,14H,5-6,11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIHOJFAMQDWYCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.